(Chloromethyl)(4-chlorophenyl)dimethylsilane
Description
Systematic Nomenclature and Molecular Identification
(Chloromethyl)(4-chlorophenyl)dimethylsilane is a chlorinated organosilicon compound with the systematic IUPAC name chloromethyl-(4-chlorophenyl)-dimethylsilane . Its molecular formula is $$ \text{C}9\text{H}{12}\text{Cl}_2\text{Si} $$, corresponding to a molecular weight of 219.18 g/mol . The compound is identified by its CAS registry number 770-89-8 and is cataloged under alternative names such as chloromethyl(4-chlorophenyl)dimethylsilane and dimethyl(4-chlorophenyl)chloromethylsilane .
Key structural features include:
- A silicon atom bonded to two methyl groups ($$-\text{CH}3$$), one chloromethyl group ($$-\text{CH}2\text{Cl}$$), and a 4-chlorophenyl aromatic ring.
- The SMILES notation $$ \text{ClCSi(C)C} $$ highlights the connectivity of substituents around the silicon center .
- The InChIKey $$ \text{FWDXLPVOTHYLAA-UHFFFAOYSA-N} $$ provides a unique identifier for its stereochemical and structural properties .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}9\text{H}{12}\text{Cl}_2\text{Si} $$ | |
| Molecular Weight | 219.18 g/mol | |
| CAS Number | 770-89-8 | |
| SMILES | ClCSi(C)C |
Historical Context in Organosilicon Chemistry
Organosilicon chemistry emerged in the mid-19th century with Charles Friedel and James Crafts’ synthesis of tetraethylsilane in 1863 . However, the field gained momentum in the early 20th century through Frederick Stanley Kipping’s pioneering use of Grignard reagents to synthesize diverse organosilanes . Kipping’s work laid the foundation for modern silicone chemistry, including the development of chloromethylsilane derivatives.
The compound’s synthesis aligns with the direct process (Rochow-Müller process), a cornerstone of industrial organosilicon production since the 1940s . This method involves reacting methyl chloride with silicon in the presence of a copper catalyst, yielding mixtures of chlorosilanes. While dimethyldichlorosilane ($$ \text{Me}2\text{SiCl}2 $$) is the primary product, derivatives like this compound are synthesized through controlled functionalization of silicon centers with aryl and alkyl halides .
Position Within Chloromethylsilane Derivatives
Chloromethylsilanes are a critical subclass of organosilicon compounds characterized by a silicon-bound chloromethyl group ($$-\text{CH}2\text{Cl}$$). This compound distinguishes itself through its aryl-functionalized structure , which contrasts with simpler analogs like trimethylsilyl chloride ($$ \text{Me}3\text{SiCl} $$) .
Comparative analysis with related compounds:
- Trimethylsilyl chloride ($$ \text{Me}_3\text{SiCl} $$) : A volatile liquid used in silylation reactions. Lacks aromatic substituents, limiting its application in surface modification .
- Chloro(methyl)phenylsilane ($$ \text{PhSiMeCl} $$) : Features a phenyl group instead of 4-chlorophenyl, reducing electron-withdrawing effects and altering reactivity in cross-coupling reactions .
- 4-(Chloromethyl)phenyltrimethoxysilane : Contains methoxy groups, enabling hydrolytic condensation for sol-gel materials .
The 4-chlorophenyl group in this compound enhances its utility in:
- Surface modification : The electron-withdrawing chlorine atom increases hydrophobicity in coatings .
- Polymer chemistry : Serves as a precursor for silicone resins with tailored thermal stability .
- Cross-coupling reactions : Participates in nickel-catalyzed transformations to form carbon-silicon bonds .
Properties
IUPAC Name |
chloromethyl-(4-chlorophenyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,7-10)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDXLPVOTHYLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369756 | |
| Record name | (Chloromethyl)(4-chlorophenyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-89-8 | |
| Record name | (Chloromethyl)(4-chlorophenyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Method from Patent CN101456878B (Related Silane Derivative)
Although this patent focuses on chloromethyl-methyl-dimethylsilane, the methodology and reaction conditions are highly relevant and adaptable for (Chloromethyl)(4-chlorophenyl)dimethylsilane synthesis due to structural similarities.
Reactants:
- Chloromethylmethyldichlorosilane
- Trimethyl orthoformate
- Methyl alcohol (catalyst)
Conditions:
- Temperature: 40–90 °C
- Reaction time: 0.5–4 hours for addition of chloromethylmethyldichlorosilane
- Molar ratios:
- Chloromethylmethyldichlorosilane : Trimethyl orthoformate = 1 : 2–3 (preferably 1 : 2–2.5)
- Chloromethylmethyldichlorosilane : Methyl alcohol = 1 : 0.05–0.8 (preferably 1 : 0.05–0.5)
Process:
- Inject chloromethylmethyldichlorosilane into a storage tank.
- Mix trimethyl orthoformate and methyl alcohol in a reactor.
- Add chloromethylmethyldichlorosilane to the reactor under controlled temperature (40–90 °C).
- Conduct air distillation to isolate the product.
- Collect by-products such as methyl chloride and methyl formiate gases via cryotrap for environmental and safety management.
- Yield: Up to 99% in optimized conditions
- Purity: 100% by Gas Chromatography (GC)
- Advantages:
- Mild reaction conditions
- Short reaction time
- Efficient by-product handling
- Industrial scalability
Example Data from Patent Embodiments:
| Parameter | Embodiment 3 | Embodiment 4 |
|---|---|---|
| Chloromethylmethyldichlorosilane | 51 liters | 51 liters |
| Trimethyl orthoformate | 91.5 liters | 95.7 liters |
| Methyl alcohol | 3.2 liters | 8 liters |
| Reaction temperature | 90 °C | 60 °C |
| Addition time | 30 minutes | 2 hours |
| Product yield | 59 kg (96%) | 61 kg (99%) |
| Product purity (GC) | 100% | 100% |
Synthesis via Aromatic Halide and Chlorochloromethyldimethylsilane Reaction
According to commercial synthesis data, this compound can be prepared by reacting 4-bromochlorobenzene with chlorochloromethyldimethylsilane. This method involves:
- Using 4-bromochlorobenzene as the aromatic halide source.
- Reacting it with chlorochloromethyldimethylsilane under conditions that promote substitution or coupling to attach the chloromethyl-dimethylsilane group to the 4-chlorophenyl ring.
This approach is straightforward and aligns with standard organosilicon synthesis protocols, although specific reaction conditions such as catalysts, solvents, temperature, and time are not detailed in the available summary.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reactants | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Trimethyl orthoformate + chloromethylmethyldichlorosilane + methyl alcohol (Patent CN101456878B) | Chloromethylmethyldichlorosilane, trimethyl orthoformate, methyl alcohol | 40–90 °C, 0.5–4 h addition | Up to 99 | 100 | Mild conditions, high yield, industrial scalability | Requires careful control of molar ratios and by-product handling |
| Reaction of 4-bromochlorobenzene with chlorochloromethyldimethylsilane (Commercial synthesis) | 4-bromochlorobenzene, chlorochloromethyldimethylsilane | Details not fully disclosed | Not specified | Not specified | Direct synthesis of target compound | Lack of detailed reaction parameters |
Research Findings and Notes
- The patent method emphasizes the importance of controlling molar ratios and temperature to maximize yield and purity while minimizing by-products such as dimers and chlorinated methane derivatives.
- The collection of volatile by-products (methyl chloride, methyl formiate) via cryogenic traps is crucial for environmental safety and product purity.
- The reaction conditions are relatively mild compared to older methods, reducing cycle time and simplifying post-reaction treatment.
The method is suitable for scale-up and industrial production due to the straightforward reaction setup and efficient purification by distillation.
The commercial synthesis route involving 4-bromochlorobenzene is a standard approach in organosilicon chemistry but requires further detailed optimization and mechanistic studies to improve yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(4-chlorophenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding alcohols or ketones .
Scientific Research Applications
Recent studies have highlighted the potential of (chloromethyl)(4-chlorophenyl)dimethylsilane in enhancing the efficacy of anti-cancer drugs. Research indicates that derivatives of this compound can augment the cytotoxic effects of established chemotherapeutics like sorafenib in murine hepatocellular carcinoma cells. The compound's ability to modify drug interactions at the cellular level presents opportunities for developing more effective cancer treatments .
Case Study: Augmentation of Drug Efficacy
In a controlled study, murine hepatocellular carcinoma cells treated with a combination of sorafenib and a derivative of this compound exhibited increased cell death compared to treatment with sorafenib alone. This suggests that this compound may play a role in overcoming drug resistance in cancer therapy .
Material Science
This compound has applications in material science, particularly as a coupling agent in polymer chemistry. Its ability to bond with various substrates makes it valuable for modifying surfaces and enhancing the properties of polymers.
Applications in Surface Modification
The compound can be used to functionalize surfaces for improved adhesion properties in coatings and composites. It acts as an interface between organic materials and inorganic substrates, promoting better mechanical properties and durability.
Synthetic Organic Chemistry
The compound serves as an essential building block in synthetic organic chemistry, facilitating the synthesis of various silanes and siloxanes. Its reactivity profile allows chemists to explore new pathways for creating complex molecular architectures.
Synthesis Pathways
Research has documented several synthetic pathways involving this compound, including its use as an intermediate in the preparation of chiral allylic silanes via nickel-catalyzed cross-coupling reactions. These methods demonstrate its versatility as a reagent in asymmetric synthesis .
Mechanism of Action
The mechanism of action of (Chloromethyl)(4-chlorophenyl)dimethylsilane involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The 4-chlorophenyl group provides additional reactivity and specificity in certain reactions. The dimethylsilane moiety imparts stability and unique properties to the compound, making it suitable for various applications .
Comparison with Similar Compounds
Key Differentiators
- Steric and Electronic Effects : The 4-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, reducing hydrolysis rates compared to Chloro(chloromethyl)dimethylsilane .
- For example, 4-chlorophenyl derivatives in sulfides show 32–42% anti-inflammatory activity .
Biological Activity
(Chloromethyl)(4-chlorophenyl)dimethylsilane is an organosilicon compound characterized by its unique structure, which includes a chloromethyl group and a 4-chlorophenyl group attached to a dimethylsilane backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound's chemical formula is , and its reactivity is primarily attributed to the electrophilic nature of the chloromethyl group, which facilitates nucleophilic substitution reactions. These reactions can lead to the formation of various derivatives that may exhibit enhanced biological properties. The presence of both chlorine substituents can significantly influence the electronic properties and reactivity of the molecule, potentially enhancing its biological activity compared to other silanes.
Biological Activity Overview
Research into the biological activity of this compound suggests several areas of interest:
- Antimicrobial Activity : The introduction of halogens, such as chlorine, into molecular structures has been shown to increase antibacterial efficacy. Compounds with similar structural features have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
- Cytotoxicity : Preliminary studies indicate that some derivatives of chlorinated compounds can exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .
Antimicrobial Efficacy
A study evaluating a series of chlorinated cinnamamides found that compounds similar to this compound showed promising antibacterial properties. For instance, certain derivatives demonstrated submicromolar activity against resistant strains like methicillin-resistant S. aureus (MRSA) .
| Compound Name | Structure | Antibacterial Activity |
|---|---|---|
| This compound | ClCSi(C)C₆H₄Cl | Active against MRSA |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | - | Highly active against E. faecalis |
| (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide | - | Effective against M. tuberculosis |
Cytotoxicity Studies
In another investigation focusing on cytotoxicity, derivatives of chlorinated silanes were assessed for their effects on various cancer cell lines. The results indicated that while some compounds exhibited significant cytotoxic effects on cancer cells, they maintained low toxicity levels in primary mammalian cell lines, suggesting a favorable therapeutic index .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
